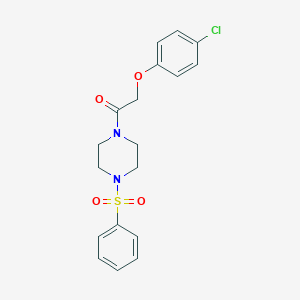
1-(1-Cyclohexylpiperidin-4-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclohexylpiperidin-4-yl)azepane, also known as AAZPA, is a chemical compound that belongs to the class of piperidine derivatives. It is a highly potent and selective agonist of the μ-opioid receptor, which is the primary target for pain relief in the body. AAZPA has been extensively studied for its potential applications in the field of pain management, addiction treatment, and other neurological disorders.
Mechanism of Action
1-(1-Cyclohexylpiperidin-4-yl)azepane acts as a highly potent and selective agonist of the μ-opioid receptor. It binds to the receptor and activates it, leading to the inhibition of pain signals in the body. 1-(1-Cyclohexylpiperidin-4-yl)azepane also activates the reward pathway in the brain, leading to the release of dopamine, which is responsible for the feeling of pleasure and well-being.
Biochemical and Physiological Effects
1-(1-Cyclohexylpiperidin-4-yl)azepane has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, improve mood and cognitive function, and reduce the rewarding effects of opioids and cocaine. 1-(1-Cyclohexylpiperidin-4-yl)azepane has also been shown to have a low potential for abuse and addiction, making it a promising candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
1-(1-Cyclohexylpiperidin-4-yl)azepane has a number of advantages for lab experiments. It is highly potent and selective, making it an ideal tool for studying the μ-opioid receptor and its role in pain and addiction. 1-(1-Cyclohexylpiperidin-4-yl)azepane is also relatively easy to synthesize, making it readily available for use in lab experiments. However, 1-(1-Cyclohexylpiperidin-4-yl)azepane has limitations as well. It is highly potent and can be toxic at high doses, making it difficult to use in vivo. Additionally, 1-(1-Cyclohexylpiperidin-4-yl)azepane has a short half-life, which limits its usefulness in long-term studies.
Future Directions
There are a number of future directions for research on 1-(1-Cyclohexylpiperidin-4-yl)azepane. One area of focus is the development of new pain medications based on 1-(1-Cyclohexylpiperidin-4-yl)azepane. Researchers are exploring ways to modify the structure of 1-(1-Cyclohexylpiperidin-4-yl)azepane to improve its potency and selectivity, as well as to reduce its potential for abuse and addiction. Another area of focus is the development of new treatments for addiction based on 1-(1-Cyclohexylpiperidin-4-yl)azepane. Researchers are exploring ways to use 1-(1-Cyclohexylpiperidin-4-yl)azepane to reduce the rewarding effects of opioids and other drugs of abuse, as well as to reduce the symptoms of withdrawal. Finally, researchers are exploring the potential use of 1-(1-Cyclohexylpiperidin-4-yl)azepane in the treatment of other neurological disorders, such as depression and anxiety.
Synthesis Methods
The synthesis of 1-(1-Cyclohexylpiperidin-4-yl)azepane involves a multi-step process that includes the reaction of cyclohexylamine with 4-piperidone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 1,6-dibromohexane in the presence of potassium carbonate.
Scientific Research Applications
1-(1-Cyclohexylpiperidin-4-yl)azepane has been studied extensively for its potential applications in the field of pain management. It has been shown to be highly effective in relieving pain in animal models of acute and chronic pain. 1-(1-Cyclohexylpiperidin-4-yl)azepane has also been studied for its potential applications in the treatment of addiction. It has been shown to reduce the rewarding effects of opioids and cocaine in animal models of addiction.
properties
Molecular Formula |
C17H32N2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(1-cyclohexylpiperidin-4-yl)azepane |
InChI |
InChI=1S/C17H32N2/c1-2-7-13-18(12-6-1)17-10-14-19(15-11-17)16-8-4-3-5-9-16/h16-17H,1-15H2 |
InChI Key |
BSGAUFJEHNSTJX-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CCCCC3 |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)

![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247642.png)
![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)
![1-(3-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247644.png)
![3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone](/img/structure/B247646.png)
![1-(4-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247648.png)